molecular formula C27H35NO6 B2857441 Ethyl 4-[[2-(2-ethylbutanoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate CAS No. 449766-37-4

Ethyl 4-[[2-(2-ethylbutanoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate

Cat. No. B2857441
CAS RN: 449766-37-4
M. Wt: 469.578
InChI Key: MUTBLNDTYMZRKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[[2-(2-ethylbutanoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate is a chemical compound with the molecular formula C27H35NO6 . It has an average mass of 469.570 Da and a monoisotopic mass of 469.246429 Da . This product is intended for research use only.

Scientific Research Applications

Insect Growth Regulation

This compound exhibits properties that can influence the hormonal control systems in insects. It has been studied for its anti-juvenile hormone (anti-JH) activity , which can chemically block the functioning of the JH control system . This is particularly useful in controlling insect populations and growth, as JH is involved in metamorphosis, reproduction, and diapause in insects .

Cosmetic Industry Applications

In the cosmetic industry, derivatives of this compound may be explored for their potential as ultraviolet (UV) filters . UV filters are crucial in sunscreens to protect the skin from harmful radiation. The pursuit of new UV filters is vital for developing sun protection products with improved photostability and reduced environmental impact .

Pesticide Development

The compound’s ability to induce precocious metamorphosis in insects at high doses without JH activity makes it a candidate for developing novel pesticides. These properties can be harnessed to create pesticides that are more targeted and potentially less harmful to non-target species .

properties

IUPAC Name

ethyl 4-[[2-(2-ethylbutanoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35NO6/c1-6-18(7-2)26(29)28-14-13-20-15-24(31-4)25(32-5)16-22(20)23(28)17-34-21-11-9-19(10-12-21)27(30)33-8-3/h9-12,15-16,18,23H,6-8,13-14,17H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTBLNDTYMZRKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N1CCC2=CC(=C(C=C2C1COC3=CC=C(C=C3)C(=O)OCC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[[2-(2-ethylbutanoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate

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